1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate
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Overview
Description
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with tert-butyl, methyl, and tosyl groups, and a benzoate ester linked to a nitro group. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl, methyl, and tosyl groups. The final step involves esterification with 2-methyl-3-nitrobenzoic acid.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The tert-butyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Tosylation: The tosyl group is introduced by reacting the pyrazole derivative with tosyl chloride in the presence of a base such as pyridine.
Esterification: The final esterification step involves the reaction of the substituted pyrazole with 2-methyl-3-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Substitution: Ammonia (NH3), thiols, or other nucleophiles.
Major Products
Amine Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Substituted Pyrazoles: From nucleophilic substitution of the tosyl group.
Scientific Research Applications
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrazole ring and its substituents can modulate the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-nitrobenzoate: Shares the nitrobenzoate moiety but lacks the pyrazole ring and its substituents.
tert-butyl 4-nitrobenzoate: Contains a nitrobenzoate ester but differs in the position of the nitro group and the absence of the pyrazole ring.
Uniqueness
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrazole ring, along with the tert-butyl, methyl, and tosyl groups, distinguishes it from other similar compounds and enhances its versatility in various applications.
Properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-14-10-12-17(13-11-14)33(30,31)20-16(3)24-25(23(4,5)6)21(20)32-22(27)18-8-7-9-19(15(18)2)26(28)29/h7-13H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDUEEAGYZZMNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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